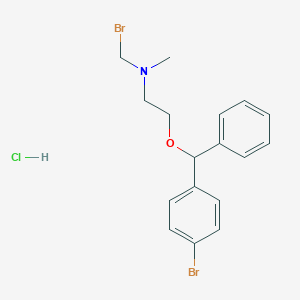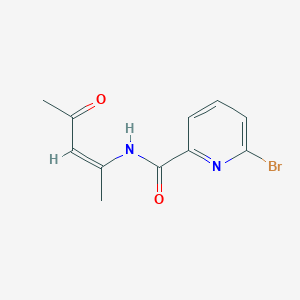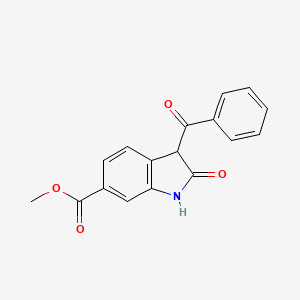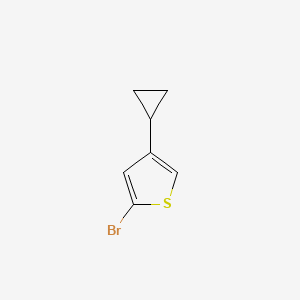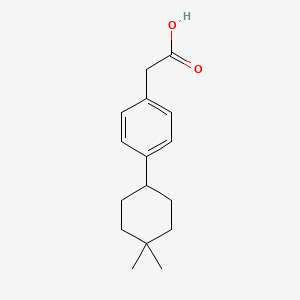
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Substitution with Methyl Groups:
Attachment of the Phenyl Group: The phenyl group is attached to the cyclohexyl ring via a Friedel-Crafts alkylation reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common catalysts include Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
化学反应分析
Types of Reactions
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
科学研究应用
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
Cyclohexylacetic Acid: Contains a cyclohexyl ring attached to an acetic acid group.
4,4-Dimethylcyclohexylacetic Acid: Similar structure but lacks the phenyl group.
Uniqueness
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is unique due to the combination of a phenyl group and a substituted cyclohexyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H22O2 |
|---|---|
分子量 |
246.34 g/mol |
IUPAC 名称 |
2-[4-(4,4-dimethylcyclohexyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H22O2/c1-16(2)9-7-14(8-10-16)13-5-3-12(4-6-13)11-15(17)18/h3-6,14H,7-11H2,1-2H3,(H,17,18) |
InChI 键 |
PJLXWDLEPVMWTA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
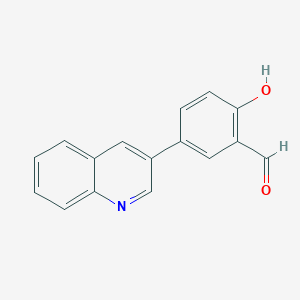
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)

![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
